

# Application Note: Precision Vilsmeier-Haack Formylation of 4-Methoxy-1-Methylpyrazole

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## Compound of Interest

Compound Name: 4-Methoxy-1-methyl-1H-pyrazole

CAS No.: 15131-95-0

Cat. No.: B3242383

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## Executive Summary

This application note details the optimized protocol for the Vilsmeier-Haack formylation of 4-methoxy-1-methylpyrazole. While standard pyrazole formylations target the nucleophilic C4 position, the presence of the 4-methoxy group blocks this site, redirecting electrophilic attack. This guide addresses the regiochemical challenges, providing a high-yielding route to the 5-formyl derivative (1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde). This scaffold is a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and other bioactive heterocycles used in oncology and inflammation research.

## Strategic Rationale & Mechanistic Insight

### Regioselectivity Challenges

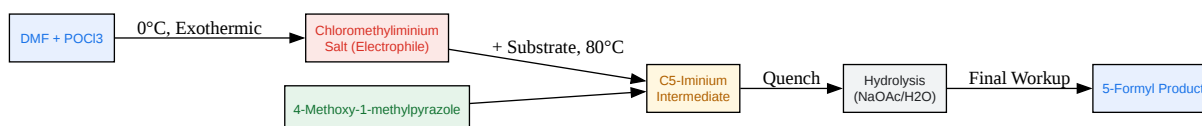
In unsubstituted 1-methylpyrazole, the C4 position is the most nucleophilic due to the pyrrole-like enamine character of the N1-C5-C4 system. However, in 4-methoxy-1-methylpyrazole, the C4 position is substituted.

- **Electronic Effects:** The 4-methoxy group is a strong electron-donating group (EDG), activating the adjacent C3 and C5 positions via resonance.
- **Directing Effects:** The N1-methyl group activates the C5 position (ortho-like) more strongly than C3. Consequently, under Vilsmeier-Haack conditions, the electrophilic Vilsmeier reagent preferentially attacks C5, leading to 1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde.

## Reaction Mechanism

The reaction proceeds through three distinct phases:

- **Reagent Formation:** In situ generation of the electrophilic chloromethyliminium salt (Vilsmeier reagent) from DMF and POCl<sub>3</sub>.<sup>[1]</sup>
- **Electrophilic Aromatic Substitution (EAS):** The activated pyrazole ring attacks the iminium species at C5.
- **Hydrolysis:** The resulting iminium intermediate is hydrolyzed to release the aldehyde.<sup>[1][2]</sup>



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Figure 1: Mechanistic pathway for the C5-formylation of 4-methoxy-1-methylpyrazole.

## Experimental Protocol

### Materials & Reagents

Reagent	MW ( g/mol )	Equiv.[1][3][4]	Amount	Role
4-Methoxy-1-methylpyrazole	112.13	1.0	5.0 g (44.6 mmol)	Substrate
POCl <sub>3</sub> (Phosphorus oxychloride)	153.33	1.5	10.25 g (6.2 mL)	Electrophile Source
DMF (N,N-Dimethylformamide)	73.09	5.0	16.3 g (17.2 mL)	Reagent/Solvent
Sodium Acetate (sat. aq.)	-	Excess	~50 mL	Buffer/Hydrolysis
Dichloromethane (DCM)	-	-	3 x 50 mL	Extraction Solvent

## Step-by-Step Procedure

### Phase 1: Vilsmeier Reagent Formation (Critical Safety Step)

- Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
- Cooling: Charge the flask with anhydrous DMF (17.2 mL). Cool to 0°C using an ice/salt bath.
- Addition: Add POCl<sub>3</sub> (6.2 mL) dropwise over 20 minutes.
  - Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent thermal decomposition of the reagent.
  - Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).
- Activation: Stir at 0°C for an additional 30 minutes.

### Phase 2: Formylation Reaction

- **Substrate Addition:** Dissolve 4-methoxy-1-methylpyrazole (5.0 g) in a minimal amount of DMF (2-3 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
- **Heating:** Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to 80°C for 4–6 hours.
  - **Monitoring:** Monitor reaction progress by TLC (System: 50% EtOAc/Hexane). The product will appear as a distinct spot with lower  $R_f$  than the starting material due to the polar aldehyde group.

### Phase 3: Workup & Isolation

- **Quenching:** Cool the reaction mixture to RT. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.
- **Hydrolysis:** Adjust the pH to ~7–8 by slowly adding saturated aqueous Sodium Acetate (or  $\text{Na}_2\text{CO}_3$ ). Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
- **Extraction:** Extract the aqueous layer with DCM (3 x 50 mL).
- **Drying:** Combine organic layers, wash with brine (1 x 50 mL), dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.
- **Concentration:** Evaporate the solvent under reduced pressure to yield the crude oil.
- **Purification:** Purify via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexane).

## Analysis & Validation

### Expected Data

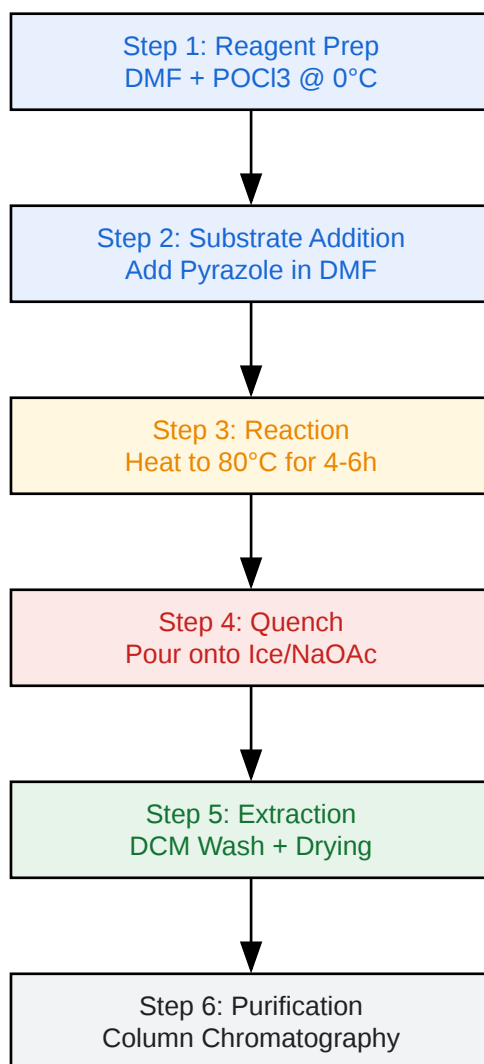
- Yield: 65–75% (Pale yellow solid/oil).
- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  9.85 (s, 1H, -CHO) – Characteristic aldehyde peak.
  - $\delta$  7.35 (s, 1H, Ar-H at C3) – Singlet confirms substitution at C5.

- $\delta$  4.05 (s, 3H, N-CH<sub>3</sub>).
- $\delta$  3.88 (s, 3H, O-CH<sub>3</sub>).
- Regiochemistry Confirmation:
  - A NOESY experiment is recommended. A correlation between the aldehyde proton and the N-Methyl group confirms the 5-formyl isomer. If the formyl group were at C3, no NOE would be observed with the N-Methyl.

## Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield	Incomplete hydrolysis of iminium salt.	Extend stirring time with NaOAc/Ice to 2 hours; ensure pH is basic (~8).
Dark/Tarred Product	Reaction temperature too high (>90°C).	Maintain strict temperature control at 80°C; do not overheat.
Starting Material Remains	Moisture in DMF or POCl <sub>3</sub> .	Use freshly distilled POCl <sub>3</sub> and anhydrous DMF (stored over molecular sieves).

## Workflow Visualization



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Figure 2: Operational workflow for the synthesis of 1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde.

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